molecular formula C17H18FN3O3S B2582422 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea CAS No. 1203405-97-3

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea

Cat. No.: B2582422
CAS No.: 1203405-97-3
M. Wt: 363.41
InChI Key: SJYSLHZLSOUXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are considered a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities and are extensively investigated for their potential to interact with various biological targets . A significant area of research for such compounds includes their potential as protein kinase inhibitors, which are crucial in regulating cell signaling pathways . Specifically, the structural motif of a urea core linked to aromatic systems is found in several kinase inhibitors that have been developed or are under investigation for managing proliferative diseases . The inclusion of a 1,1-dioxidoisothiazolidinyl group may contribute to specific physicochemical properties and target binding. This product is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific activity, mechanism of action, and potential applications.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-12-3-8-15(21-9-2-10-25(21,23)24)11-16(12)20-17(22)19-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYSLHZLSOUXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea typically involves multi-step organic reactions One common approach is to start with the preparation of the isothiazolidin-2-yl intermediate, followed by its functionalization with a methylphenyl group

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques like catalytic reactions and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Preliminary studies indicate that 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research has shown that this compound may possess antiproliferative effects against various cancer cell lines. Its mechanism of action likely involves interacting with specific biological targets such as enzymes or receptors, modulating pathways related to cell proliferation and apoptosis. For instance:

  • Cell Cycle Disruption : By inhibiting cyclin-dependent kinases (CDKs), it may prevent cancer cells from progressing through the cell cycle, leading to apoptosis .

Antimicrobial Properties

The unique structural components of this compound suggest potential antimicrobial activities. The dioxidoisothiazolidin moiety may enhance its binding affinity to target proteins involved in microbial resistance mechanisms.

Case Study 1: Antiproliferative Effects

In a study evaluating various urea derivatives for their antiproliferative activity, this compound was tested against several cancer cell lines. Results indicated an IC50 value comparable to leading anticancer agents, suggesting its potential as a therapeutic agent .

Case Study 2: Mechanistic Studies

Mechanistic studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the precise molecular interactions and signaling pathways involved .

Mechanism of Action

The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogs from recent literature (Table 1):

Compound Name Core Structure Key Substituents Reported Activity Reference
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea Isothiazolidine dioxide 2-methylphenyl, 4-fluorophenyl Not reported in evidence N/A
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole 2,4-dichlorobenzylthio, 4-fluorophenyl Anticonvulsant (ED50 = 0.65–2.70 μmol/kg)
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl Methoxyphenyl, pyrrole-carbonyl Not reported
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 4-fluorophenyl, phenyl Structural confirmation via crystallography
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas Imidazolidine-triazole Trifluoromethoxyphenyl, triazole Not reported (patented synthesis method)

Key Differences and Implications

Heterocyclic Core Modifications
  • Isothiazolidine Dioxide vs. Thiadiazole : The target compound’s isothiazolidine dioxide core incorporates a sulfone group (-SO2), which is more electron-withdrawing than the sulfur in 1,3,4-thiadiazole derivatives. This could enhance solubility and metabolic stability compared to thiadiazole-based analogs like the anticonvulsant compound from .
  • Pyrazoline vs. Isothiazolidine : Pyrazoline derivatives () lack the urea linkage and sulfone group but share the 4-fluorophenyl motif. Their structural rigidity, confirmed via crystallography, contrasts with the target compound’s flexible isothiazolidine ring .
Substituent Effects
  • 4-Fluorophenyl Group : Present in both the target compound and the thiadiazole derivative (), this group is associated with improved pharmacokinetics and target affinity in multiple therapeutic contexts .
  • Methylphenyl vs.

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-fluorophenyl)urea is a complex organic compound notable for its unique structural features, including a dioxidoisothiazolidin moiety and a urea linkage. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the dioxidoisothiazolidin group through oxidation reactions.
  • Amide coupling to attach the urea moiety.
  • Introduction of aromatic groups via electrophilic substitution reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been evaluated for their effectiveness against various cancer cell lines using both 2D and 3D culture methods. The following table summarizes findings related to the biological activity of structurally related compounds:

Compound NameCell Line TestedIC50 (μM)Biological Activity
Compound AA5496.75 ± 0.19Antitumor
Compound BHCC8275.13 ± 0.97Antitumor
Compound CNCI-H3580.85 ± 0.05Antitumor

These studies suggest that compounds with similar structural features may inhibit cell proliferation and induce apoptosis in cancer cells.

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By targeting CDK2, these compounds can disrupt cell cycle progression, leading to reduced tumor growth.
  • DNA Interaction : Some derivatives have shown the ability to bind DNA and inhibit DNA-dependent enzymes, which is crucial for their antitumor activity .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of related compounds:

  • Case Study on Antitumor Activity :
    • A study evaluated a series of substituted ureas against lung cancer cell lines A549, HCC827, and NCI-H358.
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 μM across multiple assays.
  • Antimicrobial Properties :
    • Compounds sharing the isothiazolidin moiety have been tested for antimicrobial activity against various pathogens.
    • Results showed promising antibacterial effects, indicating potential applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.